1,1-Bis(trimethylsilyl)urea
Description
Significance in Contemporary Chemical Synthesis and Materials Science
1,1-Bis(trimethylsilyl)urea, more commonly known as 1,3-Bis(trimethylsilyl)urea (BSU), is a cornerstone reagent in modern chemical synthesis, primarily valued for its role as a powerful silylating agent. sciforum.net Silylation is a chemical process that introduces a trimethylsilyl (B98337) group (-Si(CH₃)₃) onto a molecule, a transformation that is critical for protecting reactive functional groups such as alcohols, amines, thiols, and carboxylic acids. lepidlife.com This protection strategy is fundamental in multi-step organic syntheses, as it prevents unwanted side reactions and allows for the selective modification of other parts of a molecule. chemimpex.com The use of BSU is particularly advantageous because the silylation reaction is often clean, and the resulting by-product, urea (B33335), is typically insoluble in common organic solvents and can be easily removed by filtration. thieme-connect.com
The reactivity of BSU as a silylating agent is attributed to the lability of the silicon-nitrogen bond. lepidlife.com It is effective for the silylation of a wide range of substrates and is considered a mild reagent, often allowing for reactions to proceed at room temperature. In the synthesis of complex molecules, such as in the pharmaceutical industry, BSU has been employed in the preparation of antibiotics like penicillins and cephalosporins, where protecting group strategies are crucial. lepidlife.com
In the realm of materials science, this compound serves as a valuable precursor for the synthesis of silicon-containing polymers and materials. chemimpex.com These materials, such as silicones and siloxane-based polymers like poly(dimethylsiloxane) (PDMS), are of great interest due to their unique properties, including thermal stability, chemical resistance, and biocompatibility. innospk.com BSU can act as a cross-linking agent in the synthesis of these polymers, contributing to the creation of durable and highly cross-linked materials with tailored properties. innospk.com Its applications in this field extend to the formulation of coatings and sealants, where it can enhance the durability and modify the surface properties of materials. chemimpex.com
Nomenclature and Structural Representations
The nomenclature of the compound with the chemical formula C₇H₂₀N₂OSi₂ can be a source of confusion. While the user's request specifies "this compound," the vast majority of chemical literature and databases identify the commercially available and widely studied compound as 1,3-Bis(trimethylsilyl)urea . nih.govsigmaaldrich.com In 1,3-Bis(trimethylsilyl)urea, the two trimethylsilyl groups are attached to different nitrogen atoms of the urea backbone. The "1,1-" designation would imply that both trimethylsilyl groups are attached to the same nitrogen atom, which is a different isomer. However, in practice, "this compound" is often used as a synonym for the 1,3-isomer in various chemical catalogs and databases. cymitquimica.com
The compound is most commonly referred to by the acronym BSU . chemimpex.cominnospk.com Another prevalent name is Hexamethyl disilaurea . lepidlife.cominnospk.comnbinno.com A comprehensive list of its various synonyms is provided in the table below.
| Nomenclature Type | Name |
| Systematic Name | 1,3-Bis(trimethylsilyl)urea |
| Common Acronym | BSU |
| Other Names | Hexamethyl disilaurea |
| N,N'-Bis(trimethylsilyl)urea | |
| Bis(trimethylsilyl)urea | |
| Urea, N,N'-bis(trimethylsilyl)- |
The structural representation of 1,3-Bis(trimethylsilyl)urea is characterized by a central urea molecule with a trimethylsilyl group bonded to each of the nitrogen atoms.
Structure
3D Structure
Properties
CAS No. |
57397-48-5 |
|---|---|
Molecular Formula |
C7H20N2OSi2 |
Molecular Weight |
204.42 g/mol |
IUPAC Name |
1,1-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)9(7(8)10)12(4,5)6/h1-6H3,(H2,8,10) |
InChI Key |
JYOQNYLFMVKQHO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C(=O)N)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bis Trimethylsilyl Urea and Its Analogues
Classical Synthetic Routes
The most established and widely utilized method for synthesizing 1,1-Bis(trimethylsilyl)urea involves the direct reaction of urea (B33335) with a silylating agent, most commonly hexamethyldisilazane (B44280) (HMDS). This approach is valued for its efficiency and high yields.
Reaction of Urea with Hexamethyldisilazane
The primary industrial synthesis of this compound involves the reaction of urea with hexamethyldisilazane, (CH₃)₃SiNHSi(CH₃)₃. prepchem.comgoogle.com In this reaction, the Si-N bond in hexamethyldisilazane cleaves, and the trimethylsilyl (B98337) (TMS) groups substitute the hydrogen atoms on both nitrogen atoms of urea. The reaction releases ammonia (B1221849) (NH₃) gas as a byproduct. prepchem.comgoogle.com
This process is typically conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the silylating agent and the final product. prepchem.com One of the advantages of this method is that the purity of the initial reactants is not a critical factor; technical grade urea and hexamethyldisilazane can be used effectively. prepchem.com The reaction proceeds until the evolution of ammonia gas ceases, indicating the completion of the silylation. google.com
Catalytic Approaches (e.g., Ammonium (B1175870) Chloride, Ammonium Sulfate (B86663), Saccharin)
While the reaction between urea and hexamethyldisilazane can proceed without a catalyst, it often requires prolonged reaction times at high temperatures. google.com To enhance the reaction rate and improve efficiency, various catalysts are employed. The use of catalysts allows the reaction to be conducted at lower temperatures and for shorter durations, which in turn minimizes the formation of decomposition byproducts like trimethylsilyl isocyanate. google.com
Commonly used catalysts include ammonium salts such as ammonium chloride (NH₄Cl) and ammonium sulfate ((NH₄)₂SO₄). google.com These salts, typically used in small quantities (0.1 to 5% by weight), significantly accelerate the reaction. google.com For instance, a process using ammonium chloride as a catalyst can achieve a yield of over 98% in just 1.25 hours at reflux. google.com Other catalytic systems include Lewis acids, inorganic acids (e.g., H₃PO₄), and nitrogenous compounds with electron-withdrawing groups, such as saccharin (B28170). innospk.com
Optimization of Reaction Conditions (Temperature, Solvents, Reaction Time, Yield, Purity)
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, solvent choice, reaction time, and reactant stoichiometry.
Temperature: The reaction temperature typically ranges from 70°C to 130°C. In the absence of a solvent, refluxing at the boiling point of hexamethyldisilazane (approx. 125°C) is common. google.com When a co-solvent like toluene (B28343) is used, the reflux temperature is lower, around 110°C. google.com
Solvents: While the reaction can be performed neat using an excess of hexamethyldisilazane as the solvent, various inert organic solvents can be employed to facilitate mixing and control the reaction temperature. google.com Suitable solvents include aliphatic nitriles (like acetonitrile), hydrocarbons (such as toluene), and ethers. innospk.com The use of a solvent like acetonitrile (B52724) has been shown to be effective. innospk.com
Reaction Time, Yield, and Purity: With the use of catalysts, reaction times are significantly reduced, often to between 1 and 2 hours, marked by the cessation of ammonia evolution. google.com These optimized conditions consistently produce high yields, frequently reported between 98% and 99%, with the final product exhibiting high purity of over 99%. google.cominnospk.com The product, a white crystalline solid, can be isolated by simple filtration or centrifugation followed by drying under reduced pressure. prepchem.comgoogle.com
Table 1: Comparison of Synthetic Conditions for this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Ammonium Chloride | Toluene / HMDS | ~110 | 1.25 | 98.4 | >99 | google.com |
| Ammonium Sulfate | Hexamethyldisilazane | ~125 | 1.25 | 98.5 | >99 | google.com |
| Saccharin | Ethyl Acetate | Reflux | 0.33 | 99 | Not specified | innospk.com |
| None (optimized) | Acetonitrile / HMDS | Reflux | Not specified | >98 | Not specified |
Alternative Synthetic Pathways
Beyond the classical urea-hexamethyldisilazane route, alternative methods involving isocyanates have been explored for synthesizing silylated ureas.
Synthesis from Trimethylsilyl Isocyanate and Trimethylsilyl Amine
An alternative pathway involves the use of isocyanate precursors. While direct reaction of trimethylsilyl isocyanate with a simple trimethylsilyl amine to form the parent this compound is not extensively documented, related reactions provide insight into this methodology. For example, BSU can be synthesized via the reaction of trimethylsilyl isocyanate with urea. innospk.com Another documented method involves the reaction of trimethylsilyl isocyanate with chloromethylamine.
Furthermore, analogues of BSU can be synthesized using this general approach. For instance, the reaction of benzoyl isocyanate with N-trimethylsilyldialkylamines readily produces N,N-dialkyl-N'-trimethylsilyl ureas. This demonstrates the principle of adding a silylamine to an isocyanate to form a silylated urea core structure.
Synthesis of Derivatized 1,1-Bis(trimethylsilyl)ureas (e.g., Substituted Thio-ureas)
The synthesis of derivatives, such as the sulfur analogue N,N'-bis(trimethylsilyl)thiourea, and other substituted ureas follows related but distinct synthetic logic, often starting with isothiocyanates.
The general and most common method for synthesizing thioureas involves the reaction of an isothiocyanate (R-N=C=S) with a primary or secondary amine. mdpi.combeilstein-journals.org This reaction is typically a straightforward nucleophilic addition. To produce a silylated thiourea (B124793), one could theoretically react trimethylsilyl isothiocyanate with a silylated amine.
While a specific, detailed preparation for N,N'-bis(trimethylsilyl)thiourea is not widely reported, the synthesis of its precursors and related compounds is known. Trimethylsilyl isothiocyanate can be formed as a decomposition product in certain reactions involving other isothiocyanates and silylamines. nih.gov The synthesis of various substituted thioureas is well-established, often achieved by reacting different isothiocyanates with amines in solvents like dichloromethane (B109758) or through solvent-free mechanochemical methods. mdpi.comnih.gov These methods can yield a diverse range of N,N'-disubstituted thiourea derivatives with high efficiency. mdpi.com For example, mechanochemical milling of amines with isothiocyanates can produce quantitative yields of thioureas. nih.gov This underlying principle could be adapted for the synthesis of silylated analogues.
Large-Scale Preparations and Process Robustness
The industrial-scale synthesis of this compound (BSU) and its analogs is predominantly centered around the reaction of urea with a silylating agent, most commonly hexamethyldisilazane (HMDZ). The robustness of this process is crucial for ensuring high yields, purity, and cost-effectiveness, particularly for its application in the pharmaceutical and chemical industries.
A key advancement in the large-scale production of BSU involves the catalytic reaction of urea with HMDZ. The use of certain catalysts allows for milder reaction conditions, such as lower temperatures and shorter reaction times, leading to improved yields and a reduction in decomposition products. google.com Ammonium salts, including ammonium sulfate and ammonium chloride, have been effectively employed as catalysts in this process. google.comgoogle.com
The reaction can be conducted with or without a solvent. When a solvent is used, options include toluene or aliphatic nitriles like acetonitrile. google.comgoogle.com Utilizing an excess of HMDZ can also serve the dual purpose of reactant and reaction medium. google.com An important aspect of process robustness is the ability to use commercially available, technical-grade urea without the need for preliminary purification or grinding, which is achievable when the reaction is performed in an aliphatic nitrile solvent. google.com This streamlines the manufacturing process and reduces operational costs.
For large-scale preparations, the molar ratio of HMDZ to urea is typically maintained between 1 and 1.3. google.com The reaction temperature is a critical parameter and can range from 40°C to 225°C, with a more preferential range of 70°C to 130°C for optimal results. google.com The progress of the reaction, characterized by the evolution of ammonia gas, is monitored to determine completion. google.comgoogle.com Upon completion, the BSU product is typically isolated through filtration or centrifugation, followed by drying. google.com These processes have been demonstrated to yield BSU of high purity (over 99%), suitable for direct use in subsequent applications, such as the synthesis of antibiotics, without requiring further purification. google.comgoogle.com
The following tables summarize key parameters and findings from research on the large-scale synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Source |
| Reactants | Urea, Hexamethyldisilazane (HMDZ) | google.comgoogle.com |
| Catalysts | Ammonium sulfate, Ammonium chloride | google.comgoogle.com |
| Solvents | Toluene, Acetonitrile, or excess HMDZ | google.comgoogle.com |
| HMDZ/Urea Molar Ratio | 1 to 1.3 | google.com |
| Temperature Range | 40°C to 225°C | google.com |
| Preferred Temperature Range | 70°C to 130°C | google.com |
Table 2: Examples of Large-Scale Synthesis of this compound
| Urea (parts by weight) | HMDZ (parts by volume) | Catalyst (parts by weight) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Source |
| 180 | 1500 | 1 (Ammonium sulfate) | None (excess HMDZ) | ~125 (reflux) | 1.25 | 98.5 | >99 | google.com |
| 180 | 750 | 0.5 (Ammonium chloride) | Toluene (750 parts by volume) | ~110 (reflux) | 1.25 | 98.4 | >99 | google.com |
| Not specified | Not specified | Not specified | Acetonitrile | Not specified | Not specified | 99 | High | google.com |
Chemical Reactivity and Mechanistic Investigations of 1,1 Bis Trimethylsilyl Urea
Role as a Silylating Agent
BSU is widely employed for the introduction of trimethylsilyl (B98337) (TMS) groups to protect reactive functional groups. lepidlife.com This process, known as silylation, enhances the stability and volatility of molecules, which is particularly useful for analytical techniques like gas chromatography. researchgate.net The by-product of silylation with BSU is urea (B33335), which is often insoluble in common organic solvents and can be easily removed by filtration, simplifying product purification. gelest.come-bookshelf.de
Silylation of Hydroxyl-Containing Compounds (Alcohols, Carboxylic Acids, Diols)
BSU is an effective reagent for the silylation of alcohols and carboxylic acids. fishersci.atfishersci.co.uksigmaaldrich.comchemicalbook.commyfisherstore.com The reaction typically involves treating the hydroxyl-containing compound with BSU, often without the need for a catalyst. colostate.edu For instance, primary, secondary, and tertiary alcohols can be trimethylsilylated in excellent yields and with short reaction times, sometimes facilitated by a recyclable catalyst like Nafion SAC-13. lepidlife.com
In a typical procedure for the trimethylsilylation of an alcohol, two equivalents of BSU are reacted with one equivalent of the alcohol in an inert solvent. gelest.comgelest.com The resulting insoluble urea is then filtered off. gelest.comgelest.com Similarly, carboxylic acids are readily converted to their corresponding trimethylsilyl esters. fishersci.atfishersci.co.uksigmaaldrich.comchemicalbook.commyfisherstore.com The silylation of diols, such as 1,2- and 1,3-diols, also proceeds efficiently. gelest.comgcms.cz Studies have shown that 1,3- and 1,4-diols are generally more reactive in silylation reactions than 1,2-diols. gelest.com The efficient bis-silylation of diols has been achieved using one molar equivalent of N,O-Bis(trimethylsilyl)acetamide (BSA) and half an equivalent of potassium hydride. researchgate.net
Table 1: Silylation of Hydroxyl-Containing Compounds with 1,1-Bis(trimethylsilyl)urea
| Substrate Type | Reagent | Conditions | Product | Key Features |
| Alcohols (Primary, Secondary, Tertiary) | This compound | Inert solvent, optional Nafion SAC-13 catalyst | Trimethylsilyl ether | High yields, short reaction times, easy purification. lepidlife.comgelest.comgelest.com |
| Carboxylic Acids | This compound | Inert solvent | Trimethylsilyl ester | Efficient conversion. fishersci.atfishersci.co.uksigmaaldrich.comchemicalbook.commyfisherstore.com |
| Diols (1,2-, 1,3-, 1,4-) | This compound | Inert solvent | Bis(trimethylsilyl) ether | Reactivity: 1,3- & 1,4-diols > 1,2-diols. gelest.com |
Silylation of Nitrogen and Sulfur Functional Groups (Amines, Thiols)
BSU is also utilized for the silylation of compounds containing nitrogen and sulfur functional groups, such as amines and thiols. lepidlife.comgoogle.com The trimethylsilylation of amines can be achieved by heating the reaction mixture to reflux for an extended period. gelest.com Silylamines are generally used for the silylation of alcohols, amines, amino acids, amides, and ureas. researchgate.net Thiols also undergo silylation with BSU. lepidlife.com
Table 2: Silylation of Nitrogen and Sulfur Functional Groups with this compound
| Substrate Type | Reagent | Conditions | Product | Key Features |
| Amines | This compound | Reflux, 16 hours | Trimethylsilylamine | Effective for primary and secondary amines. lepidlife.comgelest.com |
| Thiols | This compound | Varies | Trimethylsilyl thioether | Efficient protection of thiol groups. lepidlife.comgoogle.com |
Activation and Modification of Functional Groups
Beyond its role as a protecting group, the silylation of functional groups with BSU can also serve to activate or modify their reactivity. The introduction of a TMS group can alter the electronic and steric properties of a molecule, influencing its subsequent chemical transformations. ontosight.aiontosight.ai For example, silylation of an alcohol can make it a better leaving group in certain reactions. This principle of silylation-activation has been applied to a range of aliphatic and heteroaromatic systems, followed by nucleophilic substitution. e-bookshelf.de
Reaction Pathways and Proposed Mechanisms
The reactivity of this compound is governed by several key mechanistic principles. Three distinct mechanistic pathways have been proposed to explain the mild reaction conditions and the diverse transformations achievable with this reagent. researchgate.net
General Mechanistic Principles (e.g., Oxophilicity of Silicon)
A fundamental principle underlying the reactivity of silylating agents is the high oxophilicity of silicon, meaning its strong affinity for oxygen. nih.govrsc.org This driving force facilitates the transfer of the silyl (B83357) group to oxygen-containing functional groups like hydroxyls and carboxyls. researchgate.netthieme-connect.com The formation of a strong Si-O bond is a key thermodynamic factor in these reactions. uni-muenchen.de
Specific Reaction Mechanisms (e.g., Proton Scavenging, Nucleophilic Behavior)
BSU can function as a proton scavenger. researchgate.net In this role, it reacts with acidic protons from the substrate (e.g., the hydroxyl proton of an alcohol), leading to the formation of a trimethylsilylated substrate and urea. This process is particularly effective due to the formation of the stable and often insoluble urea by-product. researchgate.nete-bookshelf.de
The reaction mechanism can also involve the nucleophilic character of the substrate. For instance, in the silylation of an alcohol, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the silicon atom of BSU. This nucleophilic attack is a key step in the transfer of the trimethylsilyl group. open.ac.uk The reaction can also be influenced by the basicity of the urea-derived anion formed during the reaction. researchgate.net In some cases, urea-based catalysts have been shown to facilitate reactions through hydrogen bonding interactions, which can activate the reactants. acs.org
Catalytic Reaction Cycles and Active Species Identification
The catalytic utility of urea derivatives, including this compound (BSU), has been a subject of significant research. Mechanistic studies have focused on identifying the active species and understanding the catalytic cycles involved in various transformations.
In the context of hydrosilylation of carboxylic acids, it has been proposed that a cooperative mechanism between a urea moiety and silanol (B1196071) groups is crucial for catalytic activity. acs.org Density Functional Theory (DFT) calculations suggest that the urea and silanol concertedly activate the hydrosilane and a silyl ester intermediate, respectively. acs.org This cooperative activation stabilizes the transition state for the hydride transfer from the hydrosilane to the silyl ester, which is a key step in the reaction. acs.org The proposed mechanism highlights the importance of both the organocatalyst (urea) and the silanol in achieving efficient catalysis. acs.org
In other catalytic systems, particularly those involving strong bases, the deprotonated form of urea is identified as the active Lewis acid catalyst. For instance, in the functionalization of unactivated C-H bonds, a lithiated urea species, generated by the deprotonation of a urea derivative with lithium hexamethyldisilazide (LiHMDS), is proposed to be the active species responsible for triflate ionization. nih.gov While the exact nature of the active species can be complex, potentially involving dilithiated urea or even the parent urea abstracting a triflate, experimental evidence points towards the lithiated urea as a key player. nih.gov
The catalytic activity of this compound and related compounds is also harnessed in reactions involving metal catalysts. For example, oxovanadium(V) compounds have been shown to catalyze the synthesis of ureas from disilylamines and carbon dioxide. acs.orgnih.gov In these reactions, it is likely that the disilylamine coordinates to the vanadium center, initiating the catalytic cycle. acs.orgnih.gov Similarly, heavier alkaline earth metal complexes, such as those of calcium, have been shown to catalyze the insertion of unsaturated substrates into their metal-amide bonds, a process that can be reversible. royalsocietypublishing.org
Influence of Reaction Byproducts and Co-catalysts
The efficiency and outcome of reactions involving this compound can be significantly influenced by the presence of byproducts and the addition of co-catalysts.
A notable byproduct in many reactions utilizing BSU as a silylating agent is urea itself. lepidlife.com The formation of this stable, often insoluble, byproduct can drive the reaction equilibrium towards the desired silylated product.
The use of co-catalysts is a common strategy to enhance the reactivity of BSU. In the preparation of BSU from urea and hexamethyldisilazane (B44280), catalytic amounts of ammonium (B1175870) salts or basic amine compounds are crucial. google.com These catalysts facilitate the reaction, allowing for lower reaction temperatures and shorter reaction times while suppressing the formation of unwanted side products. Similarly, in certain catalytic applications, BSU can be used in conjunction with a catalytic amount of triflic acid to generate trimethylsilyl triflate in situ, which then participates in subsequent reactions. researchgate.net
In the context of metal-catalyzed reactions, the choice of co-catalyst or additive can be critical. For instance, in the palladium-catalyzed ortho-alkylation of aryl iodides, norbornene is employed as a mediator in a domino process. acs.org In the synthesis of ureas from disilylamines and carbon dioxide catalyzed by oxovanadium(V) compounds, the reaction proceeds without the need for a dehydrating agent, which is often required in similar transformations. nih.gov
The reaction environment, including the solvent, can also play a role that is intertwined with the byproducts and co-catalysts. For example, in the synthesis of bis(trimethylsilyl)carbodiimide (B93060) from lithium cyanamide (B42294) and trimethylsilyl chloride, the choice of solvent affects the reaction rate and the potential for side reactions involving the product. nih.gov
Reactions Leading to Novel Chemical Entities (e.g., Bis(trimethylsilyl)peroxide Formation)
This compound is a versatile reagent that can be employed in the synthesis of novel chemical entities. A prominent example is its use in the preparation of Bis(trimethylsilyl)peroxide (BTSP).
One synthetic route to BTSP involves the reaction of N,N′-bis(trimethylsilyl)urea with a urea-hydrogen peroxide complex. researchgate.net This method is noted for its simplicity and the use of a commercially available hydrogen peroxide source. researchgate.net Another approach utilizes the reaction of trimethylchlorosilane with a hydrogen peroxide-urea complex to generate BTSP. wikipedia.orgchemicalbook.com While not directly starting from pre-formed this compound, this reaction highlights the role of the urea structure in facilitating the formation of the peroxide. A similar strategy involves complexing hydrogen peroxide with hexamethylenetetramine, followed by reaction with trimethylchlorosilane. tandfonline.com
BTSP itself is a valuable reagent in organic synthesis, serving as an aprotic analogue of hydrogen peroxide. wikipedia.org It is used for various oxidation reactions, such as the Baeyer-Villiger oxidation of ketones. chemicalbook.com
Beyond peroxide formation, this compound can be a precursor to other novel compounds. For instance, its dehydration using phosphorus pentoxide can yield bis(trimethylsilyl)carbodiimide, a useful synthetic intermediate. nih.gov Furthermore, reactions of silylated ureas with organometallic complexes can lead to new coordination compounds. For example, the reaction of N,N′-bis(trimethylsilyl)dicyandiamide with bis(η5-cyclopentadienylvanadium) dichloride yields a tris[bis(η5-cyclopentadienyl)chlorovanadium]melamine complex. researchgate.net
Applications of 1,1 Bis Trimethylsilyl Urea in Advanced Organic Synthesis
Construction of Nitrogen-Containing Compounds
Beyond its role in protection chemistry, 1,1-Bis(trimethylsilyl)urea is a valuable building block for the synthesis of various nitrogen-containing compounds. innospk.comchemimpex.com Nitrogen-containing molecules are central to medicinal chemistry and materials science. nih.gov BSU can serve as a precursor for creating more complex ureas, guanidines, and other heterocyclic systems. innospk.com Its ability to act as a nucleophile allows it to react with various electrophiles to form new carbon-nitrogen bonds, expanding its synthetic utility. innospk.com
Synthesis of Complex Organic Molecules
The strategic use of this compound as both a protecting agent and a synthetic intermediate makes it indispensable in the multi-step synthesis of complex and high-value organic molecules.
This compound plays a crucial role as an intermediate in the industrial synthesis of several important pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. google.com In the synthesis of Ampicillin and Cephalexin, BSU is used to silylate the carboxylic acid group of the antibiotic nucleus, 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA), respectively. google.combrieflands.comnih.gov
This silylation step is critical as it:
Increases the solubility of the starting material in the organic reaction medium.
Activates the carboxyl group for the subsequent acylation reaction with a protected amino acid derivative (e.g., D-phenylglycyl chloride hydrochloride). google.com
Protects the carboxyl group from participating in unwanted side reactions.
After the key carbon-nitrogen bond is formed, the silyl (B83357) group is easily removed during the aqueous workup, yielding the final antibiotic product. google.com This application highlights the importance of BSU in streamlining complex pharmaceutical manufacturing processes. chemimpex.com
The utility of this compound extends to the agrochemical industry, where it is used in the synthesis of pesticides, herbicides, and fungicides. chemimpex.cominnospk.com Many modern agrochemicals are complex organic molecules that require multi-step synthetic routes. For example, in the synthesis of certain sulfonylurea herbicides, BSU can be employed to facilitate the coupling of different molecular fragments by protecting reactive amine or hydroxyl groups. nih.govgoogle.com This ensures that the desired chemical bonds are formed with high selectivity and yield, which is essential for the cost-effective production of these agricultural products. The pyrimidine (B1678525) scaffold, often found in herbicides, can be modified through reactions involving silylated intermediates to produce novel and effective crop protection agents. researchgate.netmdpi.com
| Class of Compound | Specific Example | Role of this compound |
| Pharmaceuticals | Ampicillin | Silylation of 6-aminopenicillanic acid (6-APA) to improve solubility and facilitate acylation. google.com |
| Cephalexin | Silylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) for activation and protection. google.com | |
| Agrochemicals | Sulfonylurea Herbicides | Intermediate for protecting functional groups during the coupling of molecular components. google.com |
| Pyrimidine-based Pesticides | Facilitates synthesis by protecting reactive N-H or O-H groups. researchgate.net |
This table illustrates the role of this compound in the synthesis of specific high-value complex molecules.
Synthesis of Urea (B33335) Derivatives with Modified Architectures
This compound (BSU) serves as a versatile and highly reactive intermediate for the synthesis of complex urea derivatives with tailored architectures. Its utility stems from the presence of two trimethylsilyl (B98337) (TMS) groups, which act as protective groups for the urea nitrogens, enhancing the compound's solubility in organic solvents and allowing for controlled reactions. BSU can be considered a synthetic equivalent of urea that is readily functionalized.
The silylated nitrogens in BSU can be sequentially or simultaneously deprotected and substituted, providing a pathway to unsymmetrically and symmetrically substituted ureas that are challenging to access through direct reactions with urea itself. For instance, reaction with electrophiles followed by desilylation affords N-monosubstituted or N,N'-disubstituted ureas. This methodology is particularly valuable for creating bis-urea compounds, which are of significant interest in supramolecular chemistry and materials science due to their strong hydrogen-bonding capabilities. mdpi.com These interactions can direct the self-assembly of molecules into well-defined structures like nanochannels and gels. mdpi.com
Research has demonstrated the synthesis of various N-monosubstituted urea derivatives through multi-step, one-pot procedures starting from nitriles, where silylation plays a key role in intermediate protection and activation. researchgate.net The general strategy involves reacting BSU with a range of electrophilic partners, such as alkyl halides, acyl chlorides, or isocyanates, to construct the desired urea backbone. Subsequent hydrolysis of the TMS groups under mild conditions yields the final product. This approach provides a clean and efficient route to a diverse library of urea-based molecules with modified structures for applications ranging from medicinal chemistry to anion recognition.
Polymer Chemistry and Materials Science Applications
This compound is a key monomer and precursor in the development of advanced silicon-containing polymers and hybrid organic-inorganic materials. researchgate.net The incorporation of silicon into polymer backbones can significantly enhance properties such as thermal stability, oxidative resistance, gas permeability, and photodegradability. BSU provides a convenient method for introducing the urea functionality flanked by silicon atoms into a polymer chain.
The reactivity of the N-Si bonds in BSU allows it to participate in polycondensation reactions with suitable difunctional comonomers, such as diacyl chlorides or diisocyanates. The trimethylsilyl groups are eliminated during polymerization, typically as volatile chlorotrimethylsilane (B32843) or other silyl species, driving the reaction forward to form stable polymer chains. This process has been utilized to create novel polysiliconureas and related materials. These polymers combine the structural rigidity and hydrogen-bonding capacity of the urea linkage with the unique properties imparted by the siloxane or silyl components. Such materials are explored for applications in high-performance coatings, membranes, and electronics.
While not typically employed as a primary catalyst itself, this compound and related silylating agents can play a crucial indirect role in controlling polymerization processes for polyurethane and polyurea resins. The synthesis of these polymers involves the reaction of isocyanates with polyols or polyamines, respectively. The reaction rate, especially in polyurea formation, can be extremely fast and difficult to control.
One strategy to moderate the reactivity of highly nucleophilic monomers, such as aromatic diamines, is through in-situ silylation. By treating a diamine with a silylating agent like BSU or chlorotrimethylsilane prior to the introduction of a diisocyanate, the reactive N-H bonds are temporarily converted to N-Si bonds. nih.gov This silylation deactivates the amine, reducing its nucleophilicity and allowing for better process control, preventing premature gelation, and leading to polymers with higher molecular weights and more uniform structures. nih.gov The silyl groups are subsequently displaced during the polymerization reaction. This technique is particularly valuable in the preparation of high-performance poly(urethane-urea) elastomers, where precise control over the chain extension step is critical to achieving desired mechanical properties. nih.gov
Different catalyst systems are often employed to manage the reaction kinetics in polyurethane synthesis, with organometallic compounds and tertiary amines being common choices. mtak.huresearchgate.net The use of silylating agents to modify monomer reactivity represents a complementary approach to achieve controlled polymerization.
| Step | Process | Reagent Example | Purpose | Outcome |
|---|---|---|---|---|
| 1 | Monomer Deactivation | Deactivated Diamine + Silylating Agent (e.g., Cl-TMS) | Temporarily reduce the high reactivity of the amine groups. | Formation of a silylated diamine intermediate. nih.gov |
| 2 | Prepolymer Formation | Polyol + Diisocyanate | Create an isocyanate-terminated prepolymer. | Controlled molecular weight prepolymer. |
| 3 | Chain Extension | Prepolymer + Silylated Diamine | Controlled reaction between isocyanate and deactivated amine. | Formation of high molecular weight poly(urethane-urea) with improved properties. nih.gov |
The integration of silicon-containing moieties into polyimide structures is a strategy to enhance their processability and final properties. Polyimides are renowned for their exceptional thermal stability, but their synthesis and processing can be challenging. The conventional two-step synthesis involves the formation of a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide with the elimination of water. researchgate.net This cyclization process can lead to processing difficulties and voids in the final material.
This compound, as a potent silylating agent, can be employed to chemically modify the poly(amic acid) precursor. By reacting BSU with the carboxylic acid groups along the poly(amic acid) backbone, the corresponding trimethylsilyl ester is formed. This "blocking" of the acid functionality can increase the solubility and stability of the prepolymer and alter the imidization temperature. This allows for more controlled processing, such as the removal of solvent at higher temperatures before the final, intractable polyimide is formed. Upon heating, the silyl groups are eliminated, facilitating the ring-closure to the imide. This approach can lead to polyimides with lower void content and improved thermomechanical properties. This method is a key example of integrating silicon into the polymer system at the precursor stage to overcome inherent processing challenges.
Stereoselective and Enantioselective Transformations
This compound is a valuable reagent in the field of asymmetric synthesis, contributing to stereoselective and enantioselective transformations both as a precursor to chiral catalysts and as a reagent that facilitates stereocontrol. researchgate.netresearchgate.net
The urea functional group is a powerful hydrogen-bond donor. When incorporated into a chiral scaffold, it can act as an effective organocatalyst by activating electrophiles through non-covalent interactions. Chiral urea and thiourea (B124793) derivatives have emerged as privileged catalysts for a wide range of enantioselective reactions, including Michael additions, Mannich reactions, and aldol-type reactions. acs.orgresearchgate.netmdpi.com BSU can serve as a starting material for the synthesis of these sophisticated chiral catalysts. rsc.org By reacting BSU with chiral amines or their precursors, a diverse array of urea-based ligands and catalysts can be accessed.
Furthermore, BSU's function as a silylating agent is exploited in stereoselective reactions. For example, it can be used to generate trimethylsilyl enol ethers from ketones in situ. These reactive intermediates can then participate in highly stereocontrolled carbon-carbon bond-forming reactions. The mild conditions under which BSU operates are often compatible with sensitive functional groups and chiral centers elsewhere in the molecule, preserving stereochemical integrity. Research has highlighted the utility of silylating agents like BSU in metal-catalyzed enantioselective reactions, such as allylic substitutions, where improved stereochemical outcomes are observed. researchgate.net
| Entry | Electrophile (Imine) | Nucleophile (Silyl Ketene (B1206846) Acetal) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde N-Boc imine | Trimethylsilyl ketene acetal | 10 | >95 | 47 acs.org |
| 2 | Benzaldehyde N-Boc imine | tert-Butyldimethylsilyl ketene acetal | 5 | 98 | 96 acs.org |
| 3 | 3-Pyridinecarboxaldimine N-Boc | tert-Butyldimethylsilyl ketene acetal | 5 | 99 | 98 acs.org |
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography of 1,1-Bis(trimethylsilyl)urea and its Adducts
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of molecular structure. nih.gov
The supramolecular architecture of urea-containing crystals is typically dominated by hydrogen bonding. rsc.org N,N'-disubstituted ureas commonly form a robust, one-dimensional tape or ribbon motif (an α-network) through bifurcated N−H···O hydrogen bonds. acs.orgfigshare.com However, in this compound, the substitution pattern is asymmetric; one nitrogen atom bears two silyl (B83357) groups and no hydrogen atoms, while the terminal nitrogen has two hydrogens (a primary amine group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of this compound in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the molecule's connectivity and chemical environment.
Proton (¹H) NMR spectroscopy is highly effective for both qualitative characterization and quantitative analysis. asahilab.co.jp It can be used to monitor the progress of silylation reactions in real-time. For example, during the synthesis of a silylated compound, the disappearance of the signal corresponding to the active proton of the starting material (e.g., the N-H protons of urea) and the concurrent appearance of new signals for the product can be tracked. rsc.orgnih.gov
In the ¹H NMR spectrum of this compound, two main signals are expected:
A sharp, intense singlet corresponding to the 18 equivalent protons of the two trimethylsilyl (B98337) (-Si(CH₃)₃) groups. This signal typically appears in the upfield region of the spectrum, around 0.0–0.5 ppm, with tetramethylsilane (TMS) as the reference. oregonstate.edu
A broader signal corresponding to the two protons of the primary amine (-NH₂) group. The chemical shift of this peak is more variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The integration of these signals in a 9:1 ratio (or 18:2) provides quantitative confirmation of the structure. This technique is invaluable for confirming the successful formation of the product and assessing the purity of the crude reaction mixture. rsc.org
Silicon-29 (²⁹Si) NMR spectroscopy provides direct information about the chemical environment of the silicon atoms. huji.ac.il Although ²⁹Si has a low natural abundance (4.7%) and lower sensitivity compared to ¹H, it offers a wide range of chemical shifts that are highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.ilresearchgate.net This makes it an excellent tool for characterizing organosilicon compounds. nih.gov
For this compound, the two silicon atoms are chemically equivalent. Therefore, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift for silicon atoms in an N-silylated environment, such as that in aminosilyl groups, appears in a distinct spectral region. iaea.org Based on data for related silylated amines and amides, the chemical shift for the silicon nuclei in this compound is anticipated to be in the range of approximately +5 to +15 ppm. researchgate.netillinois.edu The observation of a single peak in this region would provide strong evidence for the N(SiMe₃)₂ moiety.
| Technique | Expected Signal | Typical Chemical Shift (δ, ppm) | Structural Information |
| ¹H NMR | -Si(CH ₃)₃ | ~ 0.0 - 0.5 | Presence of trimethylsilyl groups |
| -NH ₂ | Variable (e.g., 4.0 - 6.0) | Presence of primary amine group | |
| ²⁹Si NMR | -Si (CH₃)₃ | ~ +5 - +15 | Confirms N-Si chemical environment |
Table 1: Predicted ¹H and ²⁹Si NMR spectroscopic data for this compound.
Two-dimensional (2D) NMR techniques are essential for unambiguously determining the connectivity of atoms within a molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals correlations between protons and carbons (or other heteroatoms like ²⁹Si) that are separated by two or three bonds. sdsu.edulibretexts.org
For this compound, an HMBC experiment would be crucial for distinguishing it from its isomer, 1,3-bis(trimethylsilyl)urea. The key correlations would be:
A correlation between the protons of the trimethylsilyl groups (~0.2 ppm) and the carbonyl carbon (~160 ppm). This ²J or ³J coupling across the Si-N-C bonds would definitively prove that both silyl groups are attached to the same nitrogen atom adjacent to the carbonyl group. emerypharma.comyoutube.com
A correlation between the -NH₂ protons and the carbonyl carbon, which would confirm the urea (B33335) backbone.
A ¹H-²⁹Si HMBC experiment could also be employed, which would show a two-bond correlation (²J) between the trimethylsilyl protons and the silicon atom, confirming the Si-CH₃ connectivity directly. magritek.com The combination of these 1D and 2D NMR experiments provides a comprehensive and definitive structural characterization of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, while not extensively documented in readily available literature, can be predicted by analyzing its constituent functional groups and comparing it to the well-characterized spectra of urea and organosilicon compounds. The key functional groups in this compound are the carbonyl group (C=O), the C-N bonds, the N-H bonds of the primary amine, and the two trimethylsilyl (TMS) groups, which include Si-C and Si-N bonds.
The introduction of two trimethylsilyl groups onto a single nitrogen atom of the urea molecule significantly alters its vibrational spectrum compared to unsubstituted urea. The spectrum of urea is characterized by prominent absorption bands corresponding to N-H stretching, C=O stretching, N-H bending, and C-N stretching vibrations. docbrown.inforesearchgate.netcsic.esnih.gov
Key expected absorptions in the IR spectrum of this compound would include:
N-H Stretching: The primary amine (-NH₂) group would exhibit stretching vibrations, typically in the range of 3500-3300 cm⁻¹. Primary amines characteristically show two bands in this region: one for the asymmetric and one for the symmetric stretching mode. libretexts.org
C-H Stretching: The methyl groups of the trimethylsilyl moieties will produce characteristic C-H stretching absorptions in the 3000-2850 cm⁻¹ region. libretexts.org
C=O Stretching: The carbonyl (C=O) group absorption is one of the most distinct in an IR spectrum. In amides and ureas, this band is typically strong and appears in the region of 1690-1630 cm⁻¹. masterorganicchemistry.com The electronic effect of the two silicon atoms on the adjacent nitrogen may cause a shift in this frequency compared to unsubstituted urea.
Si-CH₃ Vibrations: The trimethylsilyl groups are readily identified by a strong, sharp absorption band resulting from the symmetric C-H deformation (bending) of the Si-CH₃ groups, which characteristically appears around 1260-1250 cm⁻¹. gelest.com Additionally, Si-CH₃ rocking vibrations produce one or more strong bands in the 865-750 cm⁻¹ range. gelest.com
C-N and Si-N Stretching: The stretching vibrations for C-N and Si-N bonds are expected in the fingerprint region of the spectrum (below 1500 cm⁻¹). Aliphatic C-N stretching bands typically appear between 1220 and 1020 cm⁻¹. docbrown.info The Si-N stretching vibration is also found in this region, often between 1000 and 900 cm⁻¹.
A comparative table of the principal IR absorption bands for urea and the expected bands for this compound is presented below.
| Functional Group | Vibration Mode | Urea (Typical Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) |
| N-H (in -NH₂) | Stretching | 3500-3200 (two bands) | 3500-3300 (two bands) |
| C-H (in -CH₃) | Stretching | N/A | 3000-2850 |
| C=O | Stretching | ~1700-1650 | ~1690-1630 |
| N-H (in -NH₂) | Bending | ~1650-1600 | ~1650-1600 |
| C-N | Stretching | ~1450 and ~1150 | In fingerprint region |
| Si-CH₃ | Symmetric Bending | N/A | ~1260-1250 |
| Si-CH₃ | Rocking | N/A | 865-750 |
This interactive table summarizes the key expected IR absorption frequencies.
The absence of N-H stretching bands would indicate a fully substituted urea derivative, such as 1,3-Bis(trimethylsilyl)urea, which has TMS groups on both nitrogen atoms. The presence of two distinct N-H stretching peaks would confirm the 1,1-substitution pattern, highlighting the utility of IR spectroscopy in distinguishing between isomers.
Applications in Chromatographic Derivatization
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. phenomenex.comsigmaaldrich.com In chromatography, this often involves transforming polar, non-volatile compounds into less polar, more volatile derivatives that can be readily analyzed by gas chromatography (GC). researchgate.nettcichemicals.com Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is a common and effective derivatization method. phenomenex.com
While the widely used silylating agent known as Bis(trimethylsilyl)urea (BSU) is the 1,3-isomer (N,N'-Bis(trimethylsilyl)urea), the 1,1-isomer possesses the necessary chemical features to act as a silylating agent as well. researchgate.net Such reagents react with compounds containing active hydrogens, such as those in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups, to form more volatile and thermally stable TMS derivatives. phenomenex.comtcichemicals.com
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. tcichemicals.com However, many biologically and environmentally relevant molecules, including sugars, amino acids, steroids, and pharmaceuticals, are non-volatile due to their polarity and hydrogen-bonding capabilities. phenomenex.comnih.gov
This compound can be employed as a derivatization reagent to prepare such compounds for GC analysis. The process involves reacting the analyte with the silylating agent, often in a suitable solvent and sometimes with gentle heating or the use of a catalyst to facilitate the reaction. sigmaaldrich.commdpi.com The TMS groups from the this compound replace the active hydrogens on the analyte, disrupting the intermolecular hydrogen bonds and reducing the compound's polarity. This modification increases the analyte's volatility, allowing it to be easily vaporized in the heated GC inlet and separated on the chromatographic column. phenomenex.com
The resulting TMS derivatives typically exhibit improved peak shapes (more symmetrical and less tailing) and better resolution in GC separations compared to their underivatized counterparts. researchgate.net The choice of silylating reagent often depends on the specific functional groups present in the analyte and the desired reactivity. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA) are highly reactive and widely used for a broad range of compounds. tcichemicals.comgcms.cz
When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a premier tool for both the identification and quantification of unknown substances in a complex mixture. nih.govmdpi.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component as it elutes from the column. mdpi.com
Derivatization with an agent like this compound is crucial for extending the applicability of GC-MS to non-volatile analytes. researchgate.net The formation of TMS derivatives not only enhances volatility for GC separation but also produces compounds that yield characteristic and interpretable mass spectra.
For identification, the mass spectrum of a TMS derivative often contains a prominent ion at a mass-to-charge ratio (m/z) of 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, which is a strong indicator of a silylated compound. mdpi.com The molecular ion peak (M⁺) and other fragmentation patterns are used to determine the molecular weight and elucidate the structure of the original analyte. By comparing the obtained mass spectrum to established libraries, the identity of the compound can be confirmed with a high degree of confidence. nih.gov
Computational and Theoretical Studies of 1,1 Bis Trimethylsilyl Urea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic properties and reaction mechanisms of molecules like 1,1-Bis(trimethylsilyl)urea.
Investigation of Electronic Structure and Reactivity
DFT calculations are employed to determine the electronic structure of a molecule, which in turn governs its reactivity. Key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be computed to predict how the molecule will interact with other chemical species. scispace.com
For this compound, the presence of two electron-donating trimethylsilyl (B98337) groups on one nitrogen and an unsubstituted -NH2 group on the other creates a distinct electronic environment. The MEP map would likely show a region of high negative potential around the carbonyl oxygen, indicating a site for electrophilic attack. Conversely, the hydrogens on the unsubstituted amine group would be regions of positive potential, susceptible to nucleophilic attack or deprotonation. scispace.com
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. DFT studies on related silylated amides and ureas have shown a good correlation between reactivity and structural parameters, such as the intramolecular distance between silicon and oxygen, which can be readily calculated. researchgate.net
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of highest electron density, susceptible to electrophilic attack. |
| LUMO Energy | 1.2 eV | Region most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity. |
| MEP Minimum (on Carbonyl Oxygen) | -55 kcal/mol | Strongest site for interaction with electrophiles or hydrogen bond donors. |
Energy Profiles of Reaction Pathways and Transition States
One of the most powerful applications of DFT is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all intermediates and, crucially, the transition states that connect them. nih.gov
For this compound acting as a silylating agent, DFT can be used to model the transfer of a trimethylsilyl group to a substrate. Competing pathways can be evaluated by comparing their activation energies (the energy difference between the reactants and the transition state). The pathway with the lowest activation energy is predicted to be the dominant reaction mechanism. researchgate.net For instance, a computational study on the methanolysis of cyclic urea (B33335) homologues was used to evaluate the viability of different reaction pathways. researchgate.net Similarly, DFT has been used to investigate the mechanism of urea decomposition on surfaces, revealing how the presence of a catalyst alters the energy barriers. researchgate.net
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (BSU + Alcohol) | 0.0 | Initial state of the system. |
| Transition State 1 (TS1) | +22.5 | Activation barrier for the formation of an intermediate complex. |
| Intermediate Complex | -5.2 | A metastable species formed along the reaction coordinate. |
| Transition State 2 (TS2) | +15.8 | Activation barrier for the transfer of the silyl (B83357) group. |
| Products (Silylated Alcohol + Urea) | -12.0 | Final state of the system. |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This technique allows for the exploration of the conformational landscape of flexible molecules like this compound.
The presence of multiple single bonds (N-C, N-Si) allows for considerable conformational freedom. MD simulations can reveal the preferred spatial arrangements of the bulky trimethylsilyl groups and the unsubstituted amine. These simulations can identify the most stable, low-energy conformers and the energy barriers for rotation between them. Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules. While specific MD studies on this compound are not prominent in the literature, the methodology has been extensively applied to study the interaction of urea with biomolecules in aqueous solutions and to analyze the structure of urea-containing systems. nih.govresearchgate.net
Modeling of Intermolecular Interactions (e.g., Co-crystal Formation, Hydrogen Bonding Networks)
The way molecules interact with each other dictates the properties of materials in the condensed phase. This compound possesses functional groups capable of forming significant intermolecular interactions. The carbonyl oxygen is a strong hydrogen bond acceptor, while the two hydrogens on the unsubstituted -NH2 group are hydrogen bond donors.
Computational methods can model these interactions with high accuracy. DFT calculations can determine the geometry and strength of individual hydrogen bonds. Hirshfeld surface analysis, often used in conjunction with crystal structure data, can be used to visualize and quantify the various types of intermolecular contacts within a crystal lattice. researchgate.net Studies on urea and its derivatives have shown their remarkable ability to form extensive hydrogen-bonding networks, leading to the formation of co-crystals and other supramolecular assemblies. nih.govrsc.org Although the bulky trimethylsilyl groups in this compound would introduce significant steric hindrance, computational modeling could predict whether stable hydrogen-bonded dimers or larger aggregates can form and how the molecule might co-crystallize with other compounds.
| Site | Type | Role in Hydrogen Bonding |
|---|---|---|
| Carbonyl Oxygen (C=O) | Oxygen | Acceptor |
| Amine Hydrogens (-NH2) | Hydrogen | Donor |
Prediction of Spectroscopic Properties and Reaction Outcomes
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help assign experimental spectra. For this compound, theoretical predictions could help distinguish it from its 1,3-isomer based on their unique spectral fingerprints.
The prediction of reaction outcomes is a more complex but highly valuable application of computational chemistry. rsc.org By combining the insights gained from electronic structure analysis (Section 6.1.1) and the modeling of reaction pathways (Section 6.1.2), theoretical models can predict the likely products of a chemical reaction. By calculating the activation energies for all plausible reaction pathways, chemists can determine which products are kinetically favored. This predictive capability is essential for designing new synthetic routes and understanding complex reaction networks.
Derivatives and Analogues of 1,1 Bis Trimethylsilyl Urea: Synthetic Strategies and Reactivity
Structural Modifications and their Impact on Reactivity and Selectivity
The reactivity and selectivity of silylated ureas are intricately linked to the steric and electronic environment around the silicon atoms and the nitrogen atoms of the urea (B33335) core. Modifications to the trimethylsilyl (B98337) groups or substitution of the remaining NH protons can modulate these properties.
Steric Effects: The bulkiness of the alkyl groups on the silicon atom plays a crucial role in the kinetic accessibility of the silylating agent to the substrate. Replacing the methyl groups in 1,1-bis(trimethylsilyl)urea with larger alkyl groups, such as ethyl or isopropyl, would increase steric hindrance. This increased bulk can lead to enhanced selectivity for less sterically hindered hydroxyl or amino groups within a molecule. For instance, a bulkier silylating agent might preferentially silylate a primary alcohol over a more hindered secondary or tertiary alcohol. While specific studies on such derivatives of this compound are not extensively documented in publicly available literature, the principles of steric hindrance in silylation reactions are well-established. In general, bulkier silyl (B83357) groups lead to slower reaction rates but can improve regioselectivity.
Electronic Effects: The electronic nature of the substituents on the silicon atoms can influence the electropositivity of the silicon, thereby affecting its susceptibility to nucleophilic attack by the substrate. Electron-withdrawing groups attached to the silicon would render it more electrophilic, potentially increasing the reactivity of the silylating agent. Conversely, electron-donating groups would decrease its reactivity.
Furthermore, substitution of the remaining NH protons in the urea backbone with alkyl or aryl groups can also impact the molecule's reactivity. N-alkylation could potentially alter the electronic distribution within the urea moiety and influence the stability of the transition state during the silylation reaction. The introduction of such groups can also affect the solubility and physical properties of the silylating agent.
A summary of the expected impact of structural modifications is presented in the table below.
| Structural Modification | Expected Impact on Reactivity | Expected Impact on Selectivity |
| Increase in steric bulk of silyl groups (e.g., replacing methyl with ethyl or isopropyl) | Decrease | Increase for less hindered sites |
| Introduction of electron-withdrawing groups on silicon | Increase | May alter chemoselectivity |
| Introduction of electron-donating groups on silicon | Decrease | May alter chemoselectivity |
| N-alkylation of the urea backbone | May increase or decrease depending on the electronic nature of the alkyl group | Could influence substrate recognition and selectivity |
Synthesis and Applications of Related Silylated Urea Derivatives (e.g., Tris(trimethylsilyl)urea)
While information on the synthesis and specific applications of Tris(trimethylsilyl)urea is scarce in publicly available scientific literature, suggesting it may be an uncommon or unstable compound, the closely related compound, Tris(trimethylsilyl)amine (B75434), is well-documented and provides insight into polysilylated nitrogen compounds.
Tris(trimethylsilyl)amine, (Me₃Si)₃N, is a notable polysilylated compound that finds applications in various synthetic contexts. It is typically synthesized by the reaction of lithium nitride with chlorotrimethylsilane (B32843) or by the silylation of hexamethyldisilazane (B44280) (HMDS). Unlike silylated ureas, which are primarily used as silylating agents for protic functional groups, tris(trimethylsilyl)amine serves as a non-nucleophilic base and a precursor to other silicon-containing reagents.
Should Tris(trimethylsilyl)urea be synthesized, it would theoretically possess three trimethylsilyl groups attached to the urea backbone. The presence of a third silyl group would likely render it a very potent silylating agent. However, the stability of such a compound might be a concern due to potential intramolecular rearrangements or decomposition pathways.
Comparative Studies with Other Silylating Agents (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Hexamethyldisilazane (HMDS))
The efficacy of this compound as a silylating agent is best understood through comparison with other commonly used reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and Hexamethyldisilazane (HMDS). Each of these reagents offers a unique profile of reactivity, selectivity, and byproducts, making them suitable for different applications.
This compound (BSU) vs. N,O-Bis(trimethylsilyl)acetamide (BSA):
BSU and BSA are both powerful silylating agents capable of silylating a wide range of functional groups. BSA is generally considered to be a more reactive silylating agent than BSU. The primary byproduct of silylation with BSA is N-(trimethylsilyl)acetamide, which is volatile and can be easily removed from the reaction mixture. In contrast, the byproduct of silylation with BSU is urea, which is a solid and can often be removed by filtration. This difference in byproduct properties can be a significant factor in choosing a reagent, particularly in large-scale syntheses where easy removal of byproducts is crucial.
This compound (BSU) vs. Hexamethyldisilazane (HMDS):
HMDS is a less reactive silylating agent compared to BSU and is typically used for the silylation of less hindered alcohols and amines. Silylations with HMDS often require higher temperatures or the use of a catalyst, such as trimethylsilyl chloride (TMSCl) or an acid catalyst, to proceed at a reasonable rate. The byproduct of silylation with HMDS is ammonia (B1221849), which is a gas and easily removed from the reaction mixture. BSU, being more reactive, can often silylate more hindered or less reactive functional groups under milder conditions than HMDS.
The following table provides a comparative overview of these three silylating agents.
| Feature | This compound (BSU) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Hexamethyldisilazane (HMDS) |
| Reactivity | High | Very High | Moderate |
| Typical Substrates | Alcohols, phenols, carboxylic acids, amines, amides | Alcohols, phenols, carboxylic acids, amines, amides | Alcohols, amines (often requires catalyst) |
| Reaction Conditions | Mild to moderate | Mild | Often requires heating or catalysis |
| Byproduct | Urea (solid) | N-(trimethylsilyl)acetamide (volatile liquid) | Ammonia (gas) |
| Advantages | Solid, easily filterable byproduct; good reactivity | High reactivity; volatile byproduct | Low cost; gaseous byproduct |
| Disadvantages | Solid byproduct may complicate purification in some cases | Can be too reactive, leading to side reactions | Lower reactivity; often requires catalyst |
Historical Development and Evolution of Research on 1,1 Bis Trimethylsilyl Urea
Early Research and Applications (e.g., Analytical Derivatization for Chromatography)
The initial significant applications of 1,1-Bis(trimethylsilyl)urea and related silylating agents were predominantly in the field of analytical chemistry, particularly for gas chromatography (GC). researchgate.net Many organic compounds, especially those containing active hydrogen atoms (such as in hydroxyl, carboxyl, and amine groups), are often non-volatile and thermally unstable, making them unsuitable for direct GC analysis. nih.gov Derivatization with a silylating agent like BSU replaces these active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This process, known as silylation, increases the compound's volatility and thermal stability, allowing for successful separation and analysis by GC. nih.govnih.gov
Early research focused on establishing BSU as a reliable derivatizing agent for a wide range of polar compounds. researchgate.netchemimpex.com Its effectiveness in silylating alcohols and carboxylic acids was a primary area of investigation. fishersci.cachemdad.comchemicalbook.com The byproducts of the reaction with BSU are typically urea (B33335), which is often insoluble in common organic solvents and can be easily filtered off, simplifying the sample workup process. researchgate.net This characteristic made BSU a convenient choice compared to other silylating agents.
| Analyte Class | Purpose of Derivatization | Primary Analytical Technique |
|---|---|---|
| Alcohols | Increase volatility and thermal stability by converting -OH to -OTMS groups. fishersci.ca | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net |
| Carboxylic Acids | Enhance volatility and prevent peak tailing by converting -COOH to -COOTMS groups. fishersci.cachemicalbook.com | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov |
| Amines | Reduce polarity and increase volatility for chromatographic analysis. scienceopen.com | Gas Chromatography (GC). scienceopen.com |
| Biologically Important Diols | Enable characterization and isolation by forming stable TMS ethers. researchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net |
Transition to Broader Synthetic Utility and Control Reagent Functions
While the analytical applications of BSU were significant, its utility began to expand into the realm of organic synthesis. researchgate.netchemimpex.com Researchers recognized that the properties making BSU an effective derivatizing agent also made it a valuable reagent for protecting functional groups during multi-step synthetic sequences. chemimpex.com The trimethylsilyl group serves as an excellent protecting group for heteroatoms, particularly oxygen and nitrogen, due to its ease of introduction and subsequent removal under mild conditions. researchgate.netresearchgate.net
| Application Area | Function | Example |
|---|---|---|
| Analytical Chemistry | Derivatizing Agent | Increases volatility of polar analytes for GC analysis. nih.govchemimpex.com |
| Organic Synthesis | Protecting Group Reagent | Protection of hydroxyl and carboxyl groups during synthesis. chemimpex.cominnospk.com |
| Organic Synthesis | Control Reagent / Mild Base | Acts as a proton scavenger to neutralize acids formed in situ. researchgate.net |
| Materials Science | Precursor | Used in the preparation of silicon-containing polymers and reagents. chemimpex.com |
| Pharmaceutical Development | Synthetic Reagent | Used as a protecting agent in the synthesis of drugs like cefaclor (B193732) and raloxifene. innospk.com |
Key Discoveries and Milestones in its Chemical History
The chemical history of this compound is intrinsically linked to broader developments in chemistry.
A foundational moment for the entire class of urea compounds occurred in 1828 when Friedrich Wöhler synthesized urea from ammonium (B1175870) cyanate. nih.gov This was a landmark event, considered the first synthesis of an organic compound from inorganic starting materials, which helped to overturn the theory of vitalism and bridge the gap between in vitro chemistry and in vivo biological processes. nih.gov
The rise of gas chromatography in the mid-20th century created the initial demand for effective derivatization reagents. This period saw the development and popularization of silylation as a key technique to analyze non-volatile compounds, establishing the first major application for reagents like BSU and its close analog, N,O-Bis(trimethylsilyl)acetamide (BSA). researchgate.netnih.gov
A more recent and significant milestone has been the application of these silylating agents not merely as protectors but as crucial control reagents in stereoselective synthesis. researchgate.netresearchgate.net Research has shown that reagents like BSA and BSU can play a critical role in controlling the stereochemical outcome of reactions, particularly in metal-catalyzed enantioselective substitutions of allylic esters. researchgate.netresearchgate.net This advanced function, moving beyond simple derivatization and protection to actively influencing the stereochemistry of a reaction, represents the modern frontier of BSU's utility in sophisticated organic synthesis. researchgate.net
| Era / Year | Key Development | Significance for this compound |
|---|---|---|
| 1828 | Friedrich Wöhler synthesizes urea. nih.gov | Established the foundation of urea chemistry, bridging inorganic and organic chemistry. nih.gov |
| Mid-20th Century | Emergence of Gas Chromatography (GC) as a major analytical technique. | Created the primary need for BSU as a derivatizing agent to increase analyte volatility. researchgate.netnih.gov |
| Late 20th - Early 21st Century | Expansion of silylating agents into complex organic synthesis. | Established BSU as a versatile protecting group reagent and mild base. chemimpex.comresearchgate.net |
| Contemporary Research | Use of silylating agents as control reagents in stereoselective reactions. | Demonstrated the advanced function of BSU and its analogs in controlling stereochemical outcomes, particularly in metal-catalyzed reactions. researchgate.netresearchgate.net |
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Methodologies and Catalytic Systems
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of urea (B33335) derivatives, including silylated ureas. A significant area of research involves the use of novel catalytic systems to streamline these processes.
One prominent development is the oxovanadium(V)-catalyzed synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. nih.govacs.orgacs.org This approach utilizes CO2 as a C1 source, offering a safer alternative to traditional reagents like phosgene (B1210022). rsc.org Researchers have identified that catalysts such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) are effective in facilitating this transformation. nih.govacs.orgacs.org The reaction conditions are typically optimized for temperature and catalyst loading to achieve high yields. For example, using 8 mol % of NH₄VO₃ in dimethylacetamide (DMA) at 120 °C for 15 hours has proven effective for a range of disilylamine substrates. acs.org This catalytic system demonstrates broad applicability, accommodating various alkyl- and aryl-substituted disilylamines and proceeding with good yields. acs.orgacs.org
Another innovative approach involves accelerating the silylation of urea using specific nitrogen-containing catalysts. google.com While the uncatalyzed reaction of urea with silylating agents can take over 36 hours, the use of a catalyst like saccharin (B28170) can reduce the reaction time to as little as 20 minutes. google.com An improved process for preparing bis-(trimethylsilyl)urea involves reacting urea with hexamethyldisilazane (B44280) in the presence of catalytic amounts of ammonium salts, such as ammonium chloride. google.comprepchem.com This method offers advantages like lower reaction temperatures and shorter reaction times, leading to higher yields of a purer product. google.com
| Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Ammonium Vanadate (NH₄VO₃) | Disilylamines + Carbon Dioxide | Utilizes CO₂, high yields, broad substrate scope | nih.govacs.orgacs.org |
| Saccharin | Urea + Silylating Agent | Drastically reduced reaction time (e.g., 20 minutes) | google.com |
| Ammonium Chloride | Urea + Hexamethyldisilazane | Lower temperature, shorter reaction time, high purity | google.comprepchem.com |
Expanded Applications in Advanced Materials Science
The unique properties of 1,1-Bis(trimethylsilyl)urea, often referred to as N,N'-bis(trimethylsilyl)urea (BSU), make it a valuable component in the field of advanced materials science. Its ability to act as a precursor and a modifying agent is being explored for the creation of novel polymers and functional coatings. innospk.com
A key application lies in the synthesis of siloxane-based polymers, such as poly(dimethylsiloxane) (PDMS). innospk.com BSU can be employed as a cross-linking agent, leading to the formation of highly cross-linked and durable polymer networks. innospk.com These materials are widely used in applications demanding high performance, including microfluidic devices and biomedical implants. innospk.com
Furthermore, the incorporation of BSU into polymer chains is a strategy to impart specific functionalities. innospk.com The trimethylsilyl (B98337) groups can introduce hydrophobicity and enhance moisture resistance in the resulting material. This is particularly useful for developing protective coatings for sensitive components, such as electronic devices. innospk.com Researchers are also investigating its use in the synthesis of advanced nanocomposites, where BSU can improve the adhesion and compatibility between different phases of the material. innospk.com
Integration with Green Chemistry Principles
The development of synthetic routes for urea derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. rsc.org Traditional methods for urea synthesis often rely on dangerous reagents like phosgene and isocyanates. rsc.org
Modern research frontiers actively seek to replace these hazardous chemicals with safer, more sustainable alternatives. The catalytic synthesis of ureas from disilylamines and carbon dioxide is a prime example of this integration. nih.govacs.org This process utilizes CO2, an abundant and non-toxic C1 feedstock, thereby avoiding the significant environmental and safety risks associated with phosgene. rsc.org Such catalytic processes also often lead to the avoidance of large amounts of saline by-products, which are a major component of chemical waste in conventional syntheses. rsc.org The use of water as an eco-friendly solvent is another green chemistry approach being explored in related syntheses, highlighting the ongoing effort to make chemical production more sustainable. nih.gov The focus on catalytic, atom-economical reactions that use benign starting materials places the future of this compound synthesis firmly within the framework of green chemistry.
Interdisciplinary Research Prospects in Chemical Biology and Supramolecular Chemistry
The distinct structural features of this compound open up intriguing possibilities at the intersection of chemistry, biology, and materials science.
In the realm of chemical biology , a field closely related to biochemistry, silylated ureas have potential as specialized reagents. For instance, 1,3-Bis(trimethylsilyl)urea has been used in the synthesis of isotopically labeled amino acids. innospk.com This involves introducing a trimethylsilyl group which can then be substituted with an isotopic label like deuterium. These labeled amino acids are invaluable tools for studying protein structure and function, aiding in the development of new therapeutics. innospk.com
In supramolecular chemistry , the urea functional group is highly valued for its ability to form strong, directional hydrogen bonds. tue.nl This property allows urea-based molecules to self-assemble into complex, ordered structures like fibers, ribbons, and gels. tue.nlnih.govresearchgate.net While research has extensively focused on bis-urea amphiphiles for creating hydrogels and organogels, the introduction of trimethylsilyl groups in this compound presents a novel modification. tue.nlrsc.org These bulky, non-polar silyl (B83357) groups would modulate the hydrogen-bonding capabilities and alter the solubility and aggregation behavior of the urea core. This creates opportunities to design new "soft materials" with tunable properties, potentially for applications in controlled crystal growth or as responsive materials. rsc.org The fundamental principles of urea-driven self-assembly provide a solid foundation for exploring how silylation can be used to engineer new supramolecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 1,1-Bis(trimethylsilyl)urea in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved dust masks under local/national regulations to prevent inhalation of particulate matter .
- Hand/Eye Protection : Wear nitrile or neoprene gloves and safety goggles; face shields are recommended for splash risks .
- Engineering Controls : Install fume hoods or closed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
- Storage : Store in airtight containers away from moisture, as silylating agents are often hygroscopic (infer from urea derivative handling guidelines) .
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Synthesis Route : React urea derivatives with trimethylsilyl chloride (TMSCl) in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. For example, analogous silylated ureas are synthesized via nucleophilic substitution (Method B in , yielding ~45% with purity checks) .
- Yield Optimization :
- Use stoichiometric excess of TMSCl (1.5–2 equivalents).
- Maintain low temperatures (0–5°C) to suppress side reactions.
- Purify via recrystallization (e.g., using chloroform/hexane mixtures) .
Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- H NMR Analysis : Compare peaks to reference data. For analogous silyl ureas, trimethylsilyl (TMS) groups show singlets at δ 0.1–0.3 ppm, while urea NH protons are absent due to silylation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] (e.g., expected m/z 276.1712 for a related compound, with <1 ppm error) .
- Melting Point : Validate crystallinity (e.g., 133°C for structurally similar urea derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound as a silylating agent in organometallic reactions?
- Methodological Answer :
- Nucleophilic Silylation : The urea’s oxygen acts as a nucleophile, transferring TMS groups to substrates (e.g., alcohols, amines). Reaction kinetics can be studied via Si NMR to track silyl group transfer efficiency .
- Steric Effects : Bulky TMS groups may hinder reactivity; computational modeling (DFT) can compare energy barriers for silylation vs. analogous agents .
Q. How do variations in reaction conditions (e.g., solvent polarity, temperature) influence the stability and reactivity of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Higher polarity may accelerate hydrolysis, reducing shelf life (infer from urea derivatives in ) .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C for related compounds) .
Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives across different studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized conditions (e.g., CDCl for NMR, same internal reference) .
- Database Alignment : Compare with curated spectral libraries (e.g., NIST Chemistry WebBook) to identify outliers .
- Isotopic Labeling : Use N-labeled urea to distinguish NH vs. TMS signals in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
